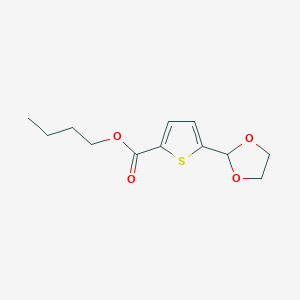

5-(1,3-二氧戊环-2-基)-2-噻吩甲酸丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Liquid Crystal Synthesis

Butyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate: is utilized in the synthesis of liquid crystals . These materials are essential in the display technology used in watches, calculators, and televisions. The compound’s ability to form ordered phases that respond to electric fields makes it valuable for creating responsive display elements.

Biological Activity

This compound is part of a class of chemicals that exhibit various biological activities . It can be used in the development of insecticides and plant growth stimulators. Its structural flexibility allows it to interact with biological systems, potentially leading to new agricultural chemicals.

Coordination Polymer Formation

The compound serves as a ligand in the formation of coordination polymers . These polymers have a range of applications, including gas storage, separation technologies, and catalysis. The compound’s ability to bind metal ions can lead to the creation of novel materials with unique properties.

PVC Stabilization

It is also used as a stabilizer in the production of polyvinyl chloride (PVC) . PVC is prone to degradation when exposed to heat and light, and stabilizers like Butyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate help in maintaining its structural integrity during processing and usage.

Fine Organic Synthesis

The reactivity of the compound allows it to be a building block in fine organic synthesis . It can be used to create a variety of complex organic molecules, which are crucial in pharmaceuticals, agrochemicals, and other specialized chemical industries.

Eco-Friendly Reductant Applications

A study has shown that the compound can be synthesized using glucose as an eco-friendly reductant . This approach is significant in the context of green chemistry, where there’s a push towards using environmentally benign substances in chemical reactions.

Stereoselective Synthesis

The compound is involved in stereoselective synthesis processes . It can form part of a reaction that generates a 1,3-dioxolan-2-yl cation intermediate, which is crucial for creating substances with specific spatial arrangements. This is particularly important in the pharmaceutical industry, where the stereochemistry of a drug can affect its efficacy.

Research and Experimental Use

Lastly, Butyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is available for research and experimental use to explore its potential in various scientific applications . Researchers can procure this compound to investigate its properties and find new applications in the fields of chemistry and materials science.

作用机制

安全和危害

属性

IUPAC Name |

butyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-2-3-6-14-11(13)9-4-5-10(17-9)12-15-7-8-16-12/h4-5,12H,2-3,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHFEPFEKYVYNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641886 |

Source

|

| Record name | Butyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898772-14-0 |

Source

|

| Record name | Butyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。